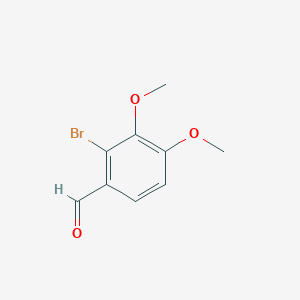

2-Bromo-3,4-dimethoxybenzaldehyde

Overview

Description

2-Bromo-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-dimethoxybenzaldehyde can be synthesized through the bromination of 3,4-dimethoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzaldehydes with various functional groups.

Oxidation Reactions: The major product is 2-Bromo-3,4-dimethoxybenzoic acid.

Reduction Reactions: The major product is 2-Bromo-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethoxybenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the aldehyde group are key functional sites that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4,5-dimethoxybenzaldehyde

- 3,4-Dimethoxybenzaldehyde

- 2-Bromo-3-methoxybenzaldehyde

Uniqueness

2-Bromo-3,4-dimethoxybenzaldehyde is unique due to the presence of both bromine and two methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and chemical properties, making it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy groups enhance the compound’s stability and reactivity .

Biological Activity

2-Bromo-3,4-dimethoxybenzaldehyde (CAS No. 55171-60-3) is an aromatic compound with notable biological activities. It is characterized by the presence of two methoxy groups and a bromine atom attached to a benzaldehyde moiety, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, antioxidant activity, and possible mechanisms of action.

- Molecular Formula : C₉H₉BrO₃

- Molecular Weight : 245.07 g/mol

- Melting Point : 146.0 - 152.0 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, which are common culprits in infections.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 64 µg/mL | |

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 128 µg/mL |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Studies have shown that derivatives of similar structures also exhibit antibacterial activity, suggesting a potential for developing new antimicrobial agents based on this compound's structure .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cellular components. This property makes it a candidate for further research in therapeutic applications aimed at oxidative stress-related conditions.

Study on Structural Analogues

A study focused on the synthesis and biological evaluation of brominated methoxyphenyl compounds found that structural modifications significantly influenced biological activity. The bromination position on the aromatic ring was critical in determining the efficacy against various biological targets .

Inhibitory Effects on Enzymes

Further research explored the inhibitory effects of derivatives on protein tyrosine phosphatases (PTPs), which are implicated in metabolic syndromes like obesity and diabetes. The findings suggested that compounds with similar structures could serve as lead compounds for developing PTP inhibitors .

Properties

IUPAC Name |

2-bromo-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFRHSRQIKGLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347167 | |

| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55171-60-3 | |

| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-Bromo-3,4-dimethoxybenzaldehyde a suitable starting material for synthesizing 2-methyltriclisine?

A1: this compound possesses the core structure needed to build the tricyclic ring system found in azafluoranthene alkaloids. Its bromine substituent enables further functionalization via reactions like the Suzuki coupling, while the aldehyde group allows for transformations into various other functional groups useful in building the target molecule. In the reported synthesis [], this compound is transformed into 3,4-dimethoxyfluoren-9-one, a key intermediate in constructing the final heterocyclic ring system of 2-methyltriclisine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.